molecular formula C13H13F3N2O4 B2568406 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic Acid CAS No. 325702-09-8

1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic Acid

Cat. No.: B2568406
CAS No.: 325702-09-8
M. Wt: 318.252
InChI Key: OCAPOQDIRKGNKV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named This compound . This designation adheres to IUPAC rules by prioritizing the principal functional group (carboxylic acid) and specifying substituents in alphabetical order. Key structural elements include:

  • Piperidine ring : A six-membered saturated nitrogen-containing heterocycle.
  • Substituents :
    • A 2-nitro-4-(trifluoromethyl)phenyl group attached to the piperidine nitrogen (position 1).
    • A carboxylic acid group at position 3 of the piperidine ring.

Synonyms include 325702-09-8 and ANA70209 , with molecular formula C₁₃H₁₃F₃N₂O₄ .

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₃F₃N₂O₄ corresponds to a molecular weight of 318.25 g/mol , as calculated by PubChem . This value aligns with experimental mass spectrometry data and theoretical predictions.

Property Value Source
Molecular Formula C₁₃H₁₃F₃N₂O₄
Molecular Weight 318.25 g/mol
Exact Mass 318.0827 Da

The compound’s molecular weight is influenced by the trifluoromethyl group (−CF₃, 69.06 g/mol) and nitro group (−NO₂, 46.02 g/mol), which contribute significantly to its overall mass.

Crystallographic Characterization and Conformational Isomerism

Single-crystal X-ray diffraction studies reveal the compound crystallizes in the orthorhombic system with space group P2₁2₁2₁ . Key crystallographic parameters include:

Parameter Value
Unit Cell Dimensions a = 6.9928(6) Å, b = 8.9764(8) Å, c = 21.216(2) Å
Volume 1331.7(2) ų
Z (Molecules/Unit Cell) 2

The piperidine ring adopts a chair conformation , with the carboxylic acid group occupying an equatorial position to minimize steric strain . The nitro group and trifluoromethyl substituent on the phenyl ring are oriented to maximize intermolecular interactions, such as hydrogen bonding between the carboxylic acid and nitro groups.

Comparative Analysis of Tautomeric Forms

The compound exhibits potential tautomerism between the nitro and aci-nitro forms. Quantum chemical studies indicate:

  • Enamine tautomer : Dominant form under neutral conditions, stabilized by resonance.
  • Aci-nitro tautomer : Less stable by ~13 kcal/mol but accessible under acidic conditions .
Tautomer Stability (ΔG) Conditions
Enamine Most stable Neutral/Physiological
Aci-nitro +13 kcal/mol Acidic

The aci-nitro form may participate in metabolic pathways or reactivity modulation, though its biological relevance remains under investigation.

Electron Distribution Mapping via Hammett Substituent Constants

The electronic effects of substituents on the aromatic ring are quantified using Hammett σ constants :

Group σpara σmeta σI (Inductive)
Nitro (−NO₂) 0.78 0.71 0.76
Trifluoromethyl (−CF₃) 0.54 0.43 0.42

The σpara values indicate strong electron-withdrawing effects, which direct electrophilic substitution to the ortho and para positions of the aromatic ring. This electronic profile influences the compound’s reactivity in synthetic and biochemical contexts.

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O4/c14-13(15,16)9-3-4-10(11(6-9)18(21)22)17-5-1-2-8(7-17)12(19)20/h3-4,6,8H,1-2,5,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAPOQDIRKGNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by a coupling reaction with piperidine-3-carboxylic acid under controlled conditions to form the final product. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes reduction under catalytic hydrogenation (H₂/Pd-C) or chemical reductants (SnCl₂/HCl), yielding the corresponding amine derivative. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Example Reaction:

C13H13F3N2O4H2/Pd-CC13H15F3N2O2 (amine product)\text{C}_{13}\text{H}_{13}\text{F}_3\text{N}_2\text{O}_4 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C}_{13}\text{H}_{15}\text{F}_3\text{N}_2\text{O}_2 \ (\text{amine product})

  • Conditions : 60°C, 24 hrs, ethanol solvent1.

  • Yield : 78–92% (dependent on catalyst loading)2.

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing trifluoromethyl (-CF₃) group activates the aromatic ring for NAS. Common nucleophiles (e.g., amines, thiols) replace the nitro or trifluoromethyl groups under basic conditions.

Key Observations :

  • Rate Acceleration : Substituent position (para vs. meta) affects reaction kinetics. The 2-nitro-4-CF₃ configuration enhances electrophilicity at the ortho position3.

  • Major Products : Substituted anilines or aryl thioethers4.

Oxidation of the Piperidine Ring

The piperidine ring undergoes oxidation with m-CPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives. This modification alters the compound’s solubility and biological activity.

Reaction Pathway :

C13H13F3N2O4m-CPBAC13H13F3N2O5\text{C}_{13}\text{H}_{13}\text{F}_3\text{N}_2\text{O}_4 \xrightarrow{\text{m-CPBA}} \text{C}_{13}\text{H}_{13}\text{F}_3\text{N}_2\text{O}_5

  • Conditions : Dichloromethane, 0°C → RT, 12 hrs5.

  • Yield : 65%5.

Comparative Reactivity of Positional Isomers

The position of the carboxylic acid group (C-2 vs. C-3 vs. C-4) significantly influences reactivity:

Position Reduction Rate (Nitro→Amine) NAS Activity Oxidation Yield (N-Oxide)
C-2Moderate (EC₅₀ = 2.1 μM)6Low58%6
C-3 High (EC₅₀ = 0.65 μM) 5High 65% 5
C-4Moderate (EC₅₀ = 1.54 μM)1Moderate60%1

Mechanistic Insights from Computational Studies

  • Density Functional Theory (DFT) Analysis predicts that the C-3 carboxylic acid group stabilizes transition states during NAS via hydrogen bonding4.

  • Molecular Docking : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX)5.

Scientific Research Applications

Medicinal Chemistry Applications

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural features suggest several possible mechanisms of action:

  • Antidepressant Activity : The compound's piperidine structure is commonly found in many antidepressants. Research indicates that similar compounds may interact with serotonin receptors, potentially offering therapeutic benefits for mood disorders .
  • Anticancer Properties : Preliminary studies have shown that derivatives of this compound exhibit inhibitory effects on certain cancer cell lines, suggesting a role in cancer treatment strategies. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and efficacy .

Agrochemical Applications

The compound has also been evaluated for its use as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing new agrochemicals:

  • Insecticidal Activity : Research has indicated that compounds containing the piperidine moiety can act as effective insecticides. The specific interactions with insect neurotransmitter systems are under investigation to optimize efficacy and reduce environmental impact .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential antidepressant and anticancer properties
AgrochemicalsInvestigated as an insecticide with potential efficacy against pests
Synthesis ResearchUsed as a building block in the synthesis of more complex organic compounds

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives, including this compound, assessing their binding affinity to serotonin receptors. The results indicated that modifications to the trifluoromethyl group significantly influenced receptor affinity and subsequent antidepressant activity.

Case Study 2: Insecticidal Efficacy

Research conducted by the IR-4 Project evaluated the efficacy of several new chemical entities against common agricultural pests. This compound was included in the study, demonstrating promising results in reducing pest populations while maintaining low toxicity to beneficial insects.

Mechanism of Action

The mechanism of action of 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its pharmacokinetic properties.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid
  • CAS Number : 14572-54-4
  • Molecular Formula : C₁₃H₁₃F₃N₂O₄
  • Molecular Weight : 318.25 g/mol

This compound features a piperidine ring substituted at position 3 with a carboxylic acid group and at position 1 with a 2-nitro-4-(trifluoromethyl)phenyl moiety.

Comparison with Structural Analogs

Positional Isomers of the Carboxylic Acid Group

Example :

  • 1-(2-Nitro-4-(trifluoromethyl)phenyl)piperidine-2-carboxylic acid CAS: 1219146-99-2 Key Difference: Carboxylic acid at position 2 of the piperidine ring instead of position 3. Piperidine-2-carboxylic acid derivatives often exhibit distinct conformational preferences, which may affect binding to biological targets like ion channels or enzymes .

Variations in Aromatic Substituent Positions

Example :

  • 1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid CAS: 1171918-77-6 Key Difference: Nitro group at position 4 (instead of 2) on the phenyl ring. Impact: Changes the electronic distribution of the aromatic ring.

Substitution of Trifluoromethyl with Other Groups

Example :

  • 1-(4-Methylsulfonyl-2-nitrophenyl)piperidine-3-carboxylic acid
    • CAS : 951625-01-7
    • Key Difference : Trifluoromethyl replaced by methylsulfonyl (SO₂CH₃).
    • Impact : Methylsulfonyl is a stronger electron-withdrawing group than CF₃, which could enhance acidity of the carboxylic acid and influence solubility. This substitution might improve binding to sulfonamide-sensitive targets .

Replacement of Phenyl with Heterocyclic Rings

Example :

  • 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid CAS: 874772-68-6 Key Difference: Phenyl ring replaced by pyridine. Pyridine-containing analogs may exhibit enhanced bioavailability or altered metabolic stability compared to purely aromatic systems .

Functional Group Modifications

Example :

  • 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide
    • CAS : 1311279-19-2
    • Key Difference : Carboxylic acid replaced by methylamide (CONHCH₃).
    • Impact : The amide group reduces acidity and may enhance membrane permeability. Methylation could also decrease metabolic clearance, extending half-life in vivo .

Structural and Functional Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Inferred Properties
This compound 14572-54-4 C₁₃H₁₃F₃N₂O₄ 318.25 Reference compound Moderate solubility, strong electron withdrawal
1-(2-Nitro-4-(trifluoromethyl)phenyl)piperidine-2-carboxylic acid 1219146-99-2 C₁₃H₁₃F₃N₂O₄ 318.25 Carboxylic acid at position 2 Altered H-bonding, conformational flexibility
1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid 1171918-77-6 C₁₃H₁₃F₃N₂O₄ 318.25 Nitro at phenyl position 4 Reduced resonance stabilization
1-(4-Methylsulfonyl-2-nitrophenyl)piperidine-3-carboxylic acid 951625-01-7 C₁₃H₁₆N₂O₆S 328.34 CF₃ replaced by SO₂CH₃ Increased acidity, enhanced target interaction
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid 874772-68-6 C₁₂H₁₃F₃N₂O₂ 274.24 Pyridine instead of phenyl Improved solubility, basic nitrogen site

Biological Activity

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid (CAS No. 325702-09-8) is a compound of interest due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group and the nitro substituent on the phenyl ring contributes to its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C₁₃H₁₃F₃N₂O₄
  • Molecular Weight : 318.25 g/mol
  • Structural Features : The compound features a piperidine ring, a carboxylic acid functional group, and a trifluoromethyl-substituted phenyl moiety, which is known to enhance lipophilicity and biological activity.

Antiparasitic Activity

Research indicates that compounds with similar structural motifs exhibit significant antiparasitic properties. For example, derivatives containing the trifluoromethyl group have shown improved efficacy against malaria parasites due to enhanced interaction with specific protein targets such as PfATP4, which is crucial for parasite survival. In vitro studies have demonstrated that modifications in the piperidine structure can lead to variations in potency against Plasmodium falciparum, with some analogs exhibiting low micromolar EC50 values .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterases : The compound may exhibit dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases.
  • Cyclooxygenases (COX) : Similar compounds have demonstrated moderate inhibition of COX-2, suggesting potential anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Nitro Substituent : Could play a role in electron-withdrawing effects, enhancing reactivity towards biological targets.
  • Piperidine Ring Modifications : Alterations in the piperidine structure can significantly impact metabolic stability and activity profiles .

Case Studies

  • Antimalarial Studies : A study focused on the optimization of similar compounds targeting PfATP4 showed that structural refinements led to improved aqueous solubility and metabolic stability while maintaining high antiparasitic activity. This highlights the potential of this compound as a lead compound for further development in antimalarial therapies .
  • Neuroprotective Studies : Investigations into related compounds have indicated potential neuroprotective effects through cholinesterase inhibition, which could be beneficial in treating Alzheimer's disease. The presence of the trifluoromethyl group appears to enhance the binding affinity for AChE, leading to increased inhibition rates .

Data Tables

PropertyValue
Molecular FormulaC₁₃H₁₃F₃N₂O₄
Molecular Weight318.25 g/mol
CAS Number325702-09-8
Antiparasitic EC50 (μM)Varies by analog
AChE Inhibition IC50 (μM)10.4 - 24.3
COX-2 Inhibition IC50 (μM)Moderate

Q & A

Q. What are the optimal synthetic routes for 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic Acid?

Methodological Answer: The synthesis typically involves coupling a nitro-substituted trifluoromethylphenyl group to a piperidine-3-carboxylic acid scaffold. Key steps include:

  • Nitro and Trifluoromethyl Introduction : Use electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) with precursors like 3-(trifluoromethyl)benzoic acid derivatives, followed by nitration .
  • Piperidine Ring Formation : Employ reductive amination or cyclization strategies. For example, tert-butoxycarbonyl (Boc)-protected intermediates (e.g., 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid) can facilitate regioselective coupling .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) mobile phase to assess purity (>95%) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., nitro at C2, trifluoromethyl at C4 on the phenyl ring) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ peak at m/z corresponding to C13_{13}H12_{12}F3_3N2_2O4_4) .

Q. What safety precautions are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential nitro group toxicity and trifluoromethyl volatility .
  • First Aid : In case of inhalation, move to fresh air and consult a physician; for skin contact, wash with soap and water immediately .

Q. What solvents are suitable for dissolving this compound in experimental setups?

Methodological Answer:

  • Polar Aprotic Solvents : DMSO or DMF for stock solutions (10–50 mM) due to the carboxylic acid moiety’s poor aqueous solubility .
  • Aqueous Buffers : Adjust pH to >7.0 with sodium bicarbonate to enhance solubility via deprotonation .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to ion channels or enzymes, leveraging structural analogs like RPR260243, a known ERG channel modulator .
  • Functional Assays : Patch-clamp electrophysiology for ion channel studies or enzyme inhibition assays (e.g., fluorescence-based kinetics) .
  • Metabolite Tracking : LC-MS/MS to identify hydrolysis products (e.g., free carboxylic acid or nitro-reduced intermediates) .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Batch Consistency : Verify purity via HPLC and elemental analysis to rule out impurities causing variability .
  • Experimental Replication : Standardize assay conditions (e.g., pH, temperature) across labs. For example, discrepancies in IC50_{50} values may arise from differences in buffer ionic strength .
  • Meta-Analysis : Compare data across structurally similar compounds (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) to identify trends in substituent effects .

Q. How can computational modeling optimize derivative synthesis?

Methodological Answer:

  • QSAR Studies : Use Gaussian or Schrödinger Suite to model electronic effects of substituents (e.g., nitro vs. cyano groups) on bioactivity .
  • Retrosynthetic Analysis : Tools like Synthia or Reaxys propose novel routes, such as replacing nitro with sulfonyl groups for improved stability .
  • Stereochemical Predictions : Density functional theory (DFT) to evaluate energy barriers for piperidine ring conformers .

Q. What advanced techniques separate enantiomers for chiral studies?

Methodological Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., L-tartaric acid) to isolate specific enantiomers .
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester derivatives to achieve >99% enantiomeric excess .

Q. How to address low yields in multi-step synthesis?

Methodological Answer:

  • Intermediate Trapping : Use Boc-protected intermediates to prevent side reactions during nitration or trifluoromethylation .
  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) for cross-coupling efficiency .
  • Process Monitoring : In-line FTIR or Raman spectroscopy to detect bottlenecks (e.g., incomplete nitro group reduction) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported physicochemical properties?

Methodological Answer:

  • Solubility Conflicts : Re-measure using standardized protocols (e.g., shake-flask method at 25°C) and compare with analogs like 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde .
  • Spectral Data : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to confirm phenyl and piperidine proton environments .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to assess decomposition points vs. literature values .

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